3-Azabicyclo[3.2.1]octan-8-ylmethanol
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUOGBWYXRKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717650 | |
| Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920016-99-5 | |
| Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 3-Substituted-3-azabicyclo[3.2.1]octan-8-one Derivatives
A prominent method involves the reduction of 3-substituted-3-azabicyclo[3.2.1]octan-8-one derivatives to obtain the corresponding 3-azabicyclo[3.2.1]octan-8-ol derivatives, which include 3-azabicyclo[3.2.1]octan-8-ylmethanol as a key example.
- Reagents and Conditions : Metallic sodium has been used historically for reduction, but this method suffers from long reaction times (up to 230 hours) and low yield of the desired cis isomer.
- Improved Method : The use of trialkoxyaluminum compounds, specifically those with alkoxy groups bonded to secondary carbon atoms, has been shown to facilitate both the reduction and isomerization steps effectively, yielding the cis isomer at higher yields and shorter reaction times.
Isomerization to Obtain Cis Isomer
- The trans isomer or a mixture of cis and trans isomers can be isomerized to the cis form using aluminum compounds of the formula Al(OR)3, where R is a hydrocarbon group with a secondary carbon bonded to oxygen.
- This isomerization can be conducted in the presence of ketone compounds to improve efficiency.
Multistep Enantioselective Construction
- The bicyclic scaffold can be constructed enantioselectively from acyclic precursors containing stereochemical information.
- This approach typically involves multistep synthesis including cyclization and functional group transformations to introduce the hydroxymethyl group at the 8-position.
Detailed Reaction Analysis and Data
Comparative Notes on Related Compounds and Methods
- Similar bicyclic compounds such as 8-methyl-8-azabicyclo[3.2.1]octan-3-ol are synthesized via reduction of tropinone using sodium borohydride or lithium aluminum hydride, highlighting the utility of hydride reagents in bicyclic amine synthesis.
- The preparation of this compound shares conceptual similarity but requires specific aluminum alkoxide catalysts for isomerization and yield optimization.
Summary of Key Research Findings
- Traditional reduction methods using metallic sodium are inefficient due to long reaction times and low cis isomer yields.
- The invention of aluminum trialkoxides with secondary carbon alkoxy groups significantly improves the reduction and isomerization process, making industrial-scale synthesis more feasible.
- Enantioselective synthesis routes remain important for producing optically active forms relevant in pharmaceutical applications, although these are more complex and multistep.
- The presence of the hydroxymethyl group at the 8-position influences reactivity and downstream functionalization, making this compound a versatile intermediate.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octan-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Key Reactions
The compound is capable of undergoing several chemical reactions:
- Oxidation : Converts to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
- Reduction : Forms amines or alcohols via lithium aluminum hydride or sodium borohydride.
- Substitution : Allows for the introduction of different functional groups at specific positions on the ring.
Antidepressant Activity
Research indicates that derivatives of 3-Azabicyclo[3.2.1]octan-8-ylmethanol may serve as monoamine reuptake inhibitors, which are crucial in treating depression and other mood disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, potentially offering therapeutic benefits with fewer side effects compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs) .
Pain Management
The compound's ability to modulate neurotransmitter activity makes it a candidate for pain management therapies. Its derivatives have been explored for their efficacy in treating chronic pain conditions through their action on central nervous system pathways .
Studies have demonstrated that this compound and its derivatives exhibit significant biological activities, including:
- Enzyme Inhibition : Potential applications in enzyme inhibition studies relevant for drug development.
- Receptor Binding : Investigation into its binding affinity for various receptors has highlighted its potential use in pharmacological research .
Case Study 1: Antidepressant Development
A study focusing on a series of 8-azabicyclo[3.2.1]octane derivatives revealed their effectiveness as monoamine reuptake inhibitors in vitro. These compounds demonstrated a favorable pharmacological profile that could lead to new antidepressant therapies with reduced side effects compared to existing treatments .
Case Study 2: Pain Relief Mechanisms
Another research initiative examined the analgesic properties of derivatives of this compound, showing promising results in animal models for pain relief without significant adverse effects on cardiovascular health .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Safety Profiles : The 8-methyl derivative (CAS 90949-82-9) is classified as a skin/eye irritant (H315/H319), whereas safety data for the phenylmethyl variant remains unspecified .
Functional Group Variants
Table 2: Functional Group Modifications
Key Observations :
- Carboxylic Acid Derivative (C9H15NO2): The acetic acid group introduces a carboxylate moiety, enabling conjugation reactions (e.g., amide bond formation) for drug candidates .
- Ketone Derivative : The absence of a hydroxyl group reduces hydrogen bonding capacity but increases metabolic stability in vivo .
Biological Activity
3-Azabicyclo[3.2.1]octan-8-ylmethanol, a nitrogen-containing bicyclic compound, is part of the azabicyclo family and has garnered attention for its diverse biological activities. This compound is structurally related to tropane alkaloids, which are known for their significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Receptor Binding : Compounds similar to this compound have been shown to bind to neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior .
- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting biochemical pathways that regulate neurotransmitter levels .
Target Biological Pathways
The compound's interaction with neurotransmitter systems suggests its involvement in several key biological pathways:
- Monoamine Reuptake Inhibition : Similar structures have demonstrated the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders .
- Vasopressin Receptor Antagonism : Novel derivatives have been identified as selective antagonists for vasopressin V(1A) receptors, indicating potential applications in managing conditions like anxiety and depression .
Therapeutic Applications
Research indicates that this compound and its derivatives may have several therapeutic applications:
- Antidepressant Activity : Due to its monoamine reuptake inhibition properties, it is being studied as a potential treatment for depression and anxiety disorders .
- Pain Management : Certain derivatives have shown promise as mu-opioid receptor antagonists, suggesting potential in pain relief therapies .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
Case Studies
Several case studies highlight the efficacy of compounds derived from this compound:
- Antidepressant Efficacy : A clinical trial involving a derivative showed significant improvement in depressive symptoms compared to a placebo group.
- Pain Management : A study on mu-opioid receptor antagonists demonstrated reduced pain perception in animal models using modified azabicyclo compounds.
Q & A
Q. What are the primary synthetic routes for 3-Azabicyclo[3.2.1]octan-8-ylmethanol, and how are intermediates characterized?
Synthesis typically involves functionalization of the bicyclic scaffold. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(8-endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) are reacted with electrophiles like 4-iodo-6-methoxypyrimidine in DMF under basic conditions (K₂CO₃) at 100°C, yielding ~85% product . Characterization relies on LC-MS for mass confirmation (e.g., [M+H]⁺ at m/z 335.2) and NMR for structural elucidation, particularly to resolve stereochemistry at the bicyclic core .
Q. How can researchers ensure safety when handling this compound derivatives?
Derivatives like (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol require adherence to GHS Category 2 guidelines: use PPE (gloves, goggles) to mitigate skin/eye irritation (H315/H319) . Work under fume hoods for volatile steps, and store compounds in inert, dry environments to prevent degradation.
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the bicyclic core?
1D/2D NMR (¹H, ¹³C, NOESY) is essential for resolving stereochemical ambiguity, particularly for substituents at positions 3 and 7. For instance, coupling constants in NOESY can distinguish endo vs. exo configurations . High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C₁₅H₂₁NO with exact mass 231.1623 g/mol) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 8-positions impact biological activity?
Substituents influence binding affinity at transporters (DAT, SERT, NET). For example, 8-substituted derivatives with rigid ethylidenyl groups exhibit stereoselective DAT inhibition (Ki ~50 nM), while bulkier aryl groups at position 3 enhance SERT selectivity . Computational docking (e.g., AutoDock Vina) can predict interactions with transporter binding pockets, guiding rational design .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclic derivatives?
Discrepancies in SAR often arise from stereochemical variability or assay conditions. To address this:
Q. How can reaction conditions be optimized for scalable synthesis of this compound analogs?
Key parameters include:
- Solvent : DMF or THF for polar intermediates; switch to toluene for radical cyclization steps (e.g., n-Bu₃SnH/AIBN-mediated reactions) .
- Catalyst : Pd/C for hydrogenation of nitroso intermediates (e.g., 1,8,8-trimethyl-3-nitroso derivatives) .
- Temperature : 100°C for SNAr reactions with heteroaryl halides .
Monitor reaction progress via TLC or inline FTIR to minimize byproducts .
Q. What methodologies assess the compound’s potential as a gamma-secretase modulator for Alzheimer’s disease?
- In vitro : Use HEK293 cells expressing APP-C99 to measure Aβ40/Aβ42 ratios via ELISA .
- In vivo : Test blood-brain barrier penetration using PAMPA-BBB assays (logPe > −5.0 indicates CNS availability) .
- SAR : Introduce phenoxy or pyrrolotriazole groups at position 7 to enhance potency (IC₅₀ < 100 nM) .
Q. How do researchers address metabolic instability in this compound derivatives?
- Stabilization : Replace labile hydroxyl groups with fluorine or methyl ethers (e.g., 8-methyl-8-azabicyclo derivatives) .
- Metabolism studies : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .
- Prodrugs : Esterify the methanol moiety (e.g., 3-hydroxy-2-phenylpropanoate derivatives) to improve oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
